molecular formula C12H19N3O3 B12933238 tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B12933238
M. Wt: 253.30 g/mol
InChI Key: DATHONHSHXFDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a hydroxy group at position 3, a methyl group at position 6, and a tert-butyl carbamate protecting group at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological receptors and enzymes, such as GABAA modulators and kinase inhibitors .

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 3-hydroxy-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-8-6-15-9(10(16)5-13-15)7-14(8)11(17)18-12(2,3)4/h5,8,16H,6-7H2,1-4H3

InChI Key

DATHONHSHXFDDO-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C(C=N2)O)CN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can be achieved through multi-component reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, leading to the formation of the desired pyrazolopyrazine derivative. The reaction conditions typically include mild temperatures and the use of a suitable solvent to facilitate the reaction.

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carboxylate group, to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The compound’s key structural analogues differ in substituents at positions 2, 3, and 6, which significantly alter their physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
Target Compound : tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-OH, 6-Me, 5-Boc 281.3* Enhanced polarity due to -OH; potential for CNS-targeted drug development
tert-Butyl (R)-6-isopropyl-3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-Br, 6-iPr, 5-Boc 302.17 Higher lipophilicity; used in Suzuki-Miyaura cross-coupling reactions
tert-Butyl 2-amino-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 2-NH2, 4-Me, 5-Boc 252.31 Amino group enables peptide coupling; explored in kinase inhibitor scaffolds
(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 6-Me, 5-Boc 237.3* Chiral center at C6; precursor for asymmetric synthesis of bioactive molecules
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-Br, 5-Boc 302.17 Versatile intermediate for palladium-catalyzed functionalization

*Calculated based on molecular formula.

Physicochemical Properties

  • Polarity : The 3-hydroxy substituent increases aqueous solubility compared to bromo or methyl derivatives, as seen in NMR spectra showing broad -OH proton signals .
  • Thermal Stability : tert-Butyl carbamate-protected derivatives (e.g., Boc group) exhibit stability up to 150°C, while unprotected amines degrade rapidly under similar conditions .

Key Research Findings

Synthetic Versatility : Bromo and boronate esters (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) enable cross-coupling reactions for generating diverse libraries .

Chiral Resolution : (R)-6-methyl derivatives are resolved using chiral HPLC, achieving >99% enantiomeric excess for CNS drug candidates .

Protecting Group Strategy : The tert-butyl carbamate group is selectively cleaved under acidic conditions (e.g., HCl/dioxane) without disrupting the pyrazolo[1,5-a]pyrazine core .

Biological Activity

tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound that falls under the category of pyrazolopyrazines. Its unique structure, characterized by a tert-butyl ester group and a hydroxyl group, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C12_{12}H19_{19}N3_{3}O3_{3}
Molecular Weight 253.30 g/mol
IUPAC Name tert-butyl (6R)-3-hydroxy-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
CAS Number 1823862-82-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure enables it to bind effectively to these targets, modulating their activity and leading to various biological effects. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
  • Signal Transduction Modulation: It could alter signaling pathways that are crucial for cellular responses.
  • Gene Expression Regulation: The compound may affect transcription factors or other regulatory proteins involved in gene expression.

Biological Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit diverse biological activities. Specific studies on this compound have highlighted its potential therapeutic applications:

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral activity. For instance, it has been investigated for its potential as an inhibitor of hepatitis B virus (HBV). The structural features of the compound may enhance its interaction with viral proteins involved in replication processes .

Anticancer Activity

Research has also pointed towards the anticancer potential of this compound. It may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators . Further studies are needed to elucidate specific pathways involved in its anticancer effects.

Case Studies and Research Findings

  • Study on Hepatitis B Virus Inhibition:
    A recent study evaluated the efficacy of this compound against HBV. The results indicated significant inhibition of HBV replication in vitro, suggesting its potential as a therapeutic agent for viral infections .
  • Anticancer Mechanisms:
    A series of experiments conducted on various cancer cell lines demonstrated that the compound could reduce cell viability and induce apoptosis. The study highlighted its ability to modulate key signaling pathways associated with cell survival and proliferation .

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate be optimized for higher yield?

  • Methodological Answer:

  • Step 1: Start with the dihydropyrazolo-pyrazine core (e.g., (R)- or (S)-6-methyl derivatives) and protect the amine group using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with DIPEA as a base. Reaction time: 12–24 hours at room temperature .
  • Step 2: Hydroxylation at the 3-position can be achieved via selective oxidation or hydroxylation reagents. Monitor progress using UPLC-MS to track intermediates (e.g., m/z 266 [M+H]+ for Boc-protected precursors) .
  • Step 3: Purify via silica gel chromatography (10–75% ethyl acetate/heptane gradient) to isolate the product. Typical yields range from 70–95% depending on Boc protection efficiency .
    • Key Data:
StepReagents/ConditionsYieldPurity (HPLC)
Boc ProtectionBoc₂O, DIPEA, DCM, RT95%>98%
HydroxylationTBD (e.g., H₂O₂/acid)70–85%>95%

Q. What analytical techniques are critical for characterizing this compound?

  • Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regiochemistry (e.g., diastereotopic protons in the 6,7-dihydro ring) and hydroxy group placement .
  • LC-MS: Monitor molecular ion peaks (m/z 266–300 range for Boc-protected derivatives) and fragmentation patterns .
  • Chiral HPLC: Resolve enantiomers (e.g., (R)- vs. (S)-6-methyl derivatives) using chiral stationary phases (e.g., CHIRALPAK® AD-H) .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazolo-pyrazine core be achieved?

  • Answer:

  • Strategy 1: Bromination at the 3-position using N-bromosuccinimide (NBS) in DCM under inert conditions. The Boc group directs electrophilic substitution .
  • Strategy 2: Post-functionalization via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at brominated positions .
  • Example: In related compounds, tert-butyl 3-bromo-6-isopropyl derivatives were synthesized with >90% regioselectivity using NBS .

Q. What challenges arise in ensuring enantiomeric purity during synthesis?

  • Answer:

  • Challenge 1: Racemization at the 6-methyl chiral center during Boc deprotection. Mitigate by using mild acidic conditions (e.g., TFA/DCM at 0°C) .
  • Challenge 2: Column chromatography often fails to resolve enantiomers. Use chiral resolution kits (e.g., (R)-BINOL-based catalysts) or enzymatic methods .
    • Data:
Chiral CenterResolution MethodEnantiomeric Excess (ee)
6-methylChiral HPLC98% ee
6-isopropylEnzymatic kinetic resolution95% ee

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved for structural validation?

  • Answer:

  • Step 1: Confirm molecular weight via high-resolution mass spectrometry (HRMS) to rule out isotopic interference (e.g., bromine in analogs ).
  • Step 2: Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in the dihydropyrazine ring .
  • Step 3: Cross-validate with X-ray crystallography if crystalline derivatives are available (e.g., tert-butyl 3-bromo analogs form stable crystals) .

Q. What synthetic routes enable downstream modification of the 3-hydroxy group?

  • Answer:

  • Route 1: Convert the hydroxy group to a leaving group (e.g., mesylate) for nucleophilic substitution with amines/thiols .
  • Route 2: Oxidize to a ketone for subsequent Grignard or hydride reductions .
  • Case Study: In imidazo-pyrazine analogs, 3-hydroxy groups were esterified with pyrazine-carboxamides using EDCI/HCl, yielding bioactive derivatives (e.g., antitumor agents) .

Methodological Considerations Table

Research GoalRecommended TechniqueKey References
Synthesis OptimizationBoc protection, silica gel chromatography
Enantiomeric ResolutionChiral HPLC, enzymatic methods
Regioselective BrominationNBS in DCM
Structural Validation2D NMR, HRMS
Downstream FunctionalizationEDCI-mediated coupling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.